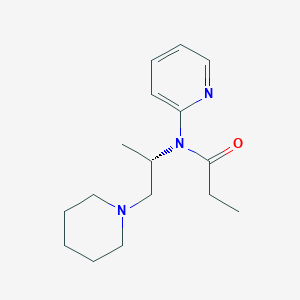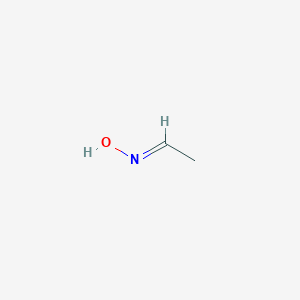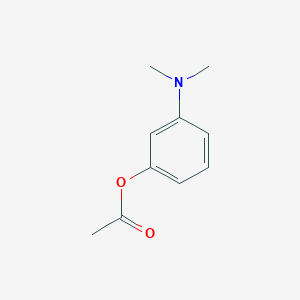
2,6-Dimethylpyrazin
Übersicht
Beschreibung
2,6-Dimethylpyrazine is an organic compound with the molecular formula C6H8N2. It is a type of alkylpyrazine, characterized by a pyrazine ring substituted with two methyl groups at the 2 and 6 positions. This compound is known for its distinctive aroma, often described as nutty, roasted, or coffee-like, and is used as a flavoring agent in various food products .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylpyrazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird für seine Rolle im mikrobiellen Stoffwechsel und als Signalmolekül untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und antikanzerogener Aktivitäten.
Industrie: Wird in der Lebensmittelindustrie häufig als Geschmacksverstärker verwendet, insbesondere in Produkten wie Schokolade, Kaffee und gerösteten Nüssen
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Es kann mit Geruchsrezeptoren interagieren und trägt zu seinem starken Aroma bei.
Signalwege: In biologischen Systemen kann es metabolischen Veränderungen unterliegen, einschließlich Hydroxylierung und Konjugation mit Glucuronsäure
Wirkmechanismus
Target of Action
2,6-Dimethylpyrazine is a chemical compound with the formula C6H8N2 It’s known that pyrazines, the class of compounds to which 2,6-dimethylpyrazine belongs, are biosynthesized by various organisms including bacteria, fungi, yeast, insects, invertebrates, and plants . They exhibit a wide range of biological functions and are often used as pharmaceuticals .
Mode of Action
Pyrazines are known to contribute to the unique aroma of many products . They play a key role as semiochemicals, but also as important aroma compounds in foods .
Biochemical Pathways
It’s known that pyrazines are biosynthesized as primary and secondary metabolites by various organisms . The biosynthetic pathway of pyrazines has always been of particular interest. Different pathways and precursors have been proposed and controversially discussed in the literature .
Result of Action
It’s known that pyrazines exhibit a wide range of biological functions like antibacterial, antiviral, and anticancer properties .
Biochemische Analyse
Biochemical Properties
2,6-Dimethylpyrazine interacts with various enzymes and proteins. For instance, it is synthesized by Bacillus strains isolated from natto fermented soybean .
Cellular Effects
2,6-Dimethylpyrazine has been found to have effects on various types of cells and cellular processes. Some substituted pyrazines have been found to have pharmacological effects, such as diuretic, hepatoprotective, antithrombogenic, and tuberculostatic effects .
Molecular Mechanism
It is known that it interacts with various biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
2,6-Dimethylpyrazine is involved in various metabolic pathways. For instance, it is produced during the metabolism of levodopa by Enterococcus faecalis, Clostridium sporogenes, and Eggerthella lenta .
Transport and Distribution
It is known that it can be excreted as glucuronates or bound to glutathione via the kidney after hydroxylation .
Subcellular Localization
It is known that it can be excreted as glucuronates or bound to glutathione via the kidney after hydroxylation .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: 2,6-Dimethylpyrazin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Kondensation von 1,2-Diaminopropan mit Acetoin, gefolgt von Cyclisierung und Oxidation. Ein weiteres Verfahren beinhaltet die Reaktion von Acrolein mit Ammoniak in Gegenwart von Ammoniumsalzen und Glycerin .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound oft durch die Maillard-Reaktion hergestellt, bei der Aminosäuren mit reduzierenden Zuckern unter Hitze reagieren. Diese Methode wird in der Lebensmittelindustrie weit verbreitet eingesetzt, um Geschmacksstoffe zu erzeugen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2,6-Dimethylpyrazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu Pyrazin-2,6-dicarbonsäure oxidiert werden.
Reduktion: Reduktionsreaktionen können 2,6-Dimethylpiperazin ergeben.
Substitution: Elektrophilen Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Pyrazinring einführen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Hydrierung unter Verwendung von Katalysatoren wie Palladium auf Kohlenstoff.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen verwendet.
Hauptprodukte:
Oxidation: Pyrazin-2,6-dicarbonsäure.
Reduktion: 2,6-Dimethylpiperazin.
Substitution: Verschiedene substituierte Pyrazine, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylpyrazin ist unter ähnlichen Verbindungen einzigartig aufgrund seines spezifischen Substitutionsmusters und der daraus resultierenden Eigenschaften. Ähnliche Verbindungen umfassen:
2,5-Dimethylpyrazin: Bekannt für sein Vorkommen in gerösteten Lebensmitteln und sein charakteristisches Aroma.
2,3-Dimethylpyrazin: In verschiedenen Lebensmitteln enthalten und als Geschmacksverstärker verwendet.
2,3,5,6-Tetramethylpyrazin: Häufig in fermentierten Lebensmitteln enthalten und wird wegen seines starken Geschmacksprofils verwendet
Im Vergleich dazu wird this compound besonders für sein ausgewogenes nussiges und geröstetes Aroma geschätzt, was es zu einer bevorzugten Wahl in der Geschmacksstoffindustrie macht .
Eigenschaften
IUPAC Name |
2,6-dimethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFZAYHYIWGLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047619 | |
| Record name | 2,6-Dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, white to yellow lumpy crystals with a nutty, coffee-like odour | |
| Record name | 2,6-Dimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,6-Dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/842/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
154.00 to 155.00 °C. @ 760.00 mm Hg | |
| Record name | 2,6-Dimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, very soluble (in ethanol) | |
| Record name | 2,6-Dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/842/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
108-50-9 | |
| Record name | 2,6-Dimethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N77Q72C9I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Dimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
47 - 48 °C | |
| Record name | 2,6-Dimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-dimethylpyrazine?
A1: 2,6-Dimethylpyrazine has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol.
Q2: What spectroscopic data is available for 2,6-dimethylpyrazine?
A2: Several spectroscopic techniques have been used to characterize 2,6-dimethylpyrazine. These include: * NMR Spectroscopy: []C CP/MAS NMR has been used to study the solid-state structure and assign resonances. [] * Vibrational Spectroscopy: Infrared (IR), Raman, THz time-domain spectroscopy (THz-TDS), and inelastic neutron scattering (INS) have been employed to investigate the vibrational dynamics of the molecule. [] * UV-Vis Spectroscopy: UV absorption measurements have been used to determine the semiconducting band gap. [] * Electron Spin Resonance (ESR): ESR spectra have provided information about the electronic structure of the 2,6-dimethylpyrazine radical anion. []
Q3: How does the structure of 2,6-dimethylpyrazine influence its coordination chemistry?
A3: The presence of two nitrogen atoms in the pyrazine ring provides 2,6-dimethylpyrazine with the ability to act as a bidentate ligand, coordinating to metal ions. The methyl groups in the 2 and 6 positions can introduce steric hindrance, influencing the geometry of the resulting metal complexes. [, , , , , ]
Q4: What is the impact of methyl group position on the photodissociation of dimethylpyrazines?
A4: Studies comparing 2,3-, 2,5-, and 2,6-dimethylpyrazine reveal that the position of the methyl groups influences the rate constant for HCN formation during UV photodissociation. This suggests that the dissociation mechanism involves a step hindered by the methyl groups, possibly an out-of-plane H atom migration across a nitrogen atom. []
Q5: How does the structure of 2,6-dimethylpyrazine relate to other pyrazines in terms of their highest occupied molecular orbitals (HOMO)?
A5: While pyrazine and 2,6-dimethylpyrazine have a HOMO of n+ character, tetramethylpyrazine exhibits a π(b2g) HOMO. This difference suggests distinct reactivity towards electrophilic attack, with tetramethylpyrazine potentially exhibiting different behavior. []
Q6: How is 2,6-dimethylpyrazine formed in food?
A6: 2,6-Dimethylpyrazine is a common Maillard reaction product, formed during the heating of foods containing sugars and amino acids. [, , , , , , ]
Q7: What foods contain 2,6-dimethylpyrazine?
A7: 2,6-Dimethylpyrazine contributes to the aroma of various foods, including: * Roasted peanuts [] * Coffee [, , , , , ] * Maple Syrup [] * Snow Crab Cooker Effluent [] * Mesquite Pod Mesocarp Flour [] * Fermented Soy Sauce [] * Fish Sauce [, ] * Surimi Gel [] * Cooked Rice [] * Dried Tricholoma matsutake Sing. fruitbody [] * Sesame Seed Oil []
Q8: Can bacteria produce 2,6-dimethylpyrazine?
A8: Yes, certain Bacillus strains isolated from Maotai Daqu starter have been shown to produce 2,6-dimethylpyrazine as a metabolite during solid fermentation. [] Similarly, Staphylococcus xylosus, isolated from fish-sauce mush, increased 2,6-dimethylpyrazine levels during fish sauce fermentation. []
Q9: Does 2,6-dimethylpyrazine have any biological activity?
A9: Research indicates that 2,6-dimethylpyrazine, along with other pyrazine analogs, can induce avoidance and freezing behaviors in mice, suggesting a role in predator-prey chemosignaling. These effects were linked to the stimulation of the accessory olfactory bulb (AOB). []
Q10: Can 2,6-dimethylpyrazine enhance immunoglobulin production?
A10: Studies show that extracts from non-degassed roasted coffee beans, which contain higher levels of 2,6-dimethylpyrazine, can enhance serum IgG and IgA production in mice. [, ]
Q11: How does 2,6-dimethylpyrazine contribute to the sensory profile of sufu?
A11: In sufu, a fermented soybean product, 2,6-dimethylpyrazine has been identified as a key aroma-active compound contributing significantly to its characteristic aroma profile. []
Q12: What is the role of 2,6-dimethylpyrazine in the context of glycerol valorization?
A12: 2,6-Dimethylpyrazine is a valuable target product in the valorization of crude glycerol, a byproduct of biodiesel production. Various catalytic systems, including CuCr2O4 and ZnO–ZnCr2O4, have been investigated for its synthesis via dehydrogenative condensation of glycerol with 1,2-propanediamine. [, ]
Q13: What analytical techniques are used to identify and quantify 2,6-dimethylpyrazine?
A13: Common techniques include: * Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , ] * Gas Chromatography-Flame Ionization Detection (GC-FID) [] * Headspace Solid Phase Microextraction (HS-SPME) coupled with GC-MS [, , ] * Aroma Extract Dilution Analysis (AEDA) coupled with GC-Olfactometry (GC-O) [, ]
Q14: What is the significance of stable isotope dilution analysis (SIDA) in quantifying alkylpyrazines like 2,6-dimethylpyrazine in coffee?
A14: SIDA-GC-MS, using stable isotopes as internal standards, offers high accuracy and precision in quantifying 2,6-dimethylpyrazine and other alkylpyrazines in complex matrices like coffee, allowing for precise determination of their concentration ranges in different coffee samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)


![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)







